REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[OH:12])[C:5](OC)=[O:6].O.[NH2:14][NH2:15].Cl>O>[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[OH:12])[C:5]([NH:14][NH2:15])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)OC)C=CC1O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.8 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hour and 20 minutes at 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by cooling to room temperature
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
(pH=about 8), followed by addition of common salt
|
Type
|
STIRRING
|
Details
|
stirring at room temperature
|
Type
|
CUSTOM
|
Details
|
to precipitate a crystal
|
Type
|
FILTRATION
|
Details
|
The crystal was recovered by filtration
|
Type
|
STIRRING
|
Details
|
stirred in methanol at room temperature
|
Type
|
FILTRATION
|
Details
|
The resultant crystal was recovered from the above mixture by filtration
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)NN)C=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.26 g | |
YIELD: PERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |